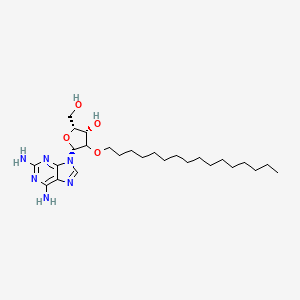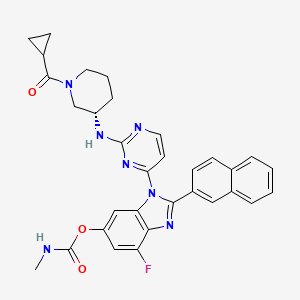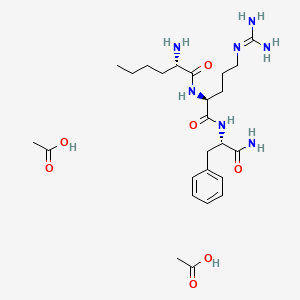![molecular formula C27H40N4O7 B12391399 N'-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N'-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide](/img/structure/B12391399.png)
N'-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N'-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N’-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide is a complex organic compound that features a variety of functional groups, including tert-butylamino, dimethoxyphenyl, oxoethyl, ethoxypropyl, and oxazolyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N’-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then coupled through various chemical reactions. Common synthetic routes may include:
Formation of tert-butylamino intermediate: This step involves the reaction of tert-butylamine with a suitable precursor.
Dimethoxyphenyl coupling: The dimethoxyphenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Oxazolyl group incorporation: The oxazolyl group is typically introduced through a cyclization reaction involving an appropriate precursor.
Final coupling and purification: The final step involves coupling all the intermediates under specific reaction conditions, followed by purification using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
N’-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N’-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest it could interact with various biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of N’-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N’-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
類似化合物との比較
Similar Compounds
N’-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N’-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide: This compound itself.
N’-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N’-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide analogs: Compounds with similar structures but slight variations in functional groups.
Uniqueness
The uniqueness of N’-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N’-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C27H40N4O7 |
|---|---|
分子量 |
532.6 g/mol |
IUPAC名 |
N'-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N'-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide |
InChI |
InChI=1S/C27H40N4O7/c1-8-37-16-10-15-31(23(33)14-13-22(32)28-21-17-18(2)38-30-21)24(26(34)29-27(3,4)5)19-11-9-12-20(35-6)25(19)36-7/h9,11-12,17,24H,8,10,13-16H2,1-7H3,(H,29,34)(H,28,30,32) |
InChIキー |
NVXGEVJUXQXWEU-UHFFFAOYSA-N |
正規SMILES |
CCOCCCN(C(C1=C(C(=CC=C1)OC)OC)C(=O)NC(C)(C)C)C(=O)CCC(=O)NC2=NOC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


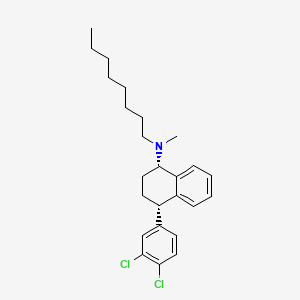
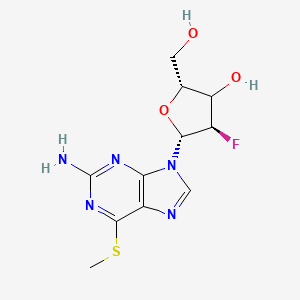
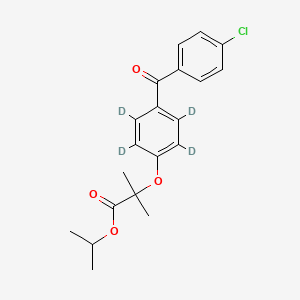
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12391330.png)
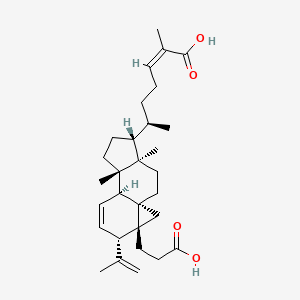
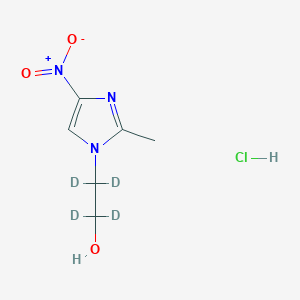
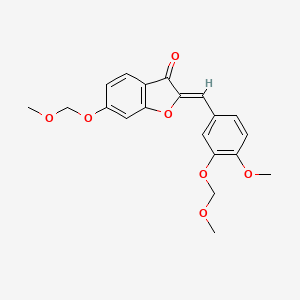
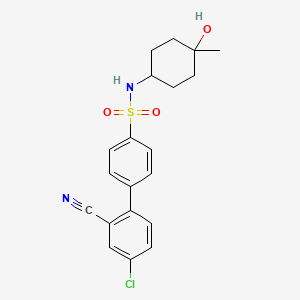
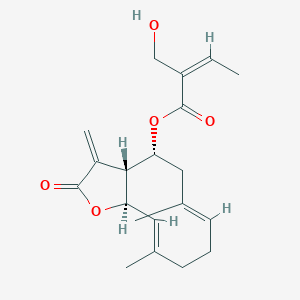
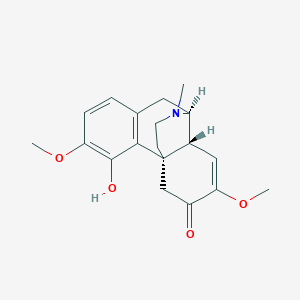
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12391359.png)
